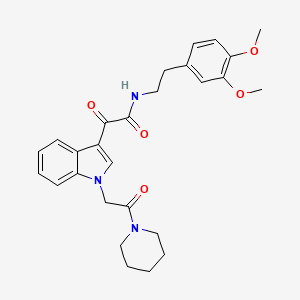

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5/c1-34-23-11-10-19(16-24(23)35-2)12-13-28-27(33)26(32)21-17-30(22-9-5-4-8-20(21)22)18-25(31)29-14-6-3-7-15-29/h4-5,8-11,16-17H,3,6-7,12-15,18H2,1-2H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKSHSBFLPXXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its intricate structure, featuring a dimethoxyphenethyl group, an indole moiety, and a piperidine derivative, suggests possible interactions with various biological targets, making it of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 463.5 g/mol. The compound's structure allows for diverse interactions at the molecular level, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 463.5 g/mol |

| Structure Highlights | Dimethoxyphenethyl, Indole, Piperidine |

Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. The specific mechanisms of action for N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide are yet to be fully characterized. However, potential areas of interaction include:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those associated with serotonin pathways.

- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting potential efficacy against various bacterial strains.

Biological Activity Studies

Research findings indicate that compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibit a range of biological activities:

-

Antibacterial Activity : Certain derivatives have demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

Compound Activity MIC (µg/mL) Compound A Effective against E. coli 50 Compound B Effective against S. aureus 75 Compound C Moderate activity against S. agalactiae 100 - Cytotoxicity : Some studies suggest that derivatives may exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Case Studies

Several case studies highlight the biological potential of compounds related to N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide:

Study 1: Antibacterial Efficacy

In a study comparing various derivatives, researchers found that certain analogs exhibited higher antibacterial activity than traditional antibiotics. These compounds were tested against multiple strains and showed promising results in inhibiting bacterial growth.

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated that specific derivatives could induce apoptosis in cancer cells through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure is shared with several derivatives, differing primarily in substituents on the indole ring or acetamide side chain. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues

Impact of Substituents on Physicochemical Properties

- Piperidinyl vs. Phenylamino Groups (R1): The piperidinyl group in the target compound enhances basicity and solubility in acidic environments compared to the phenylamino group in ’s analogue. Piperidine’s cyclic amine structure may improve membrane permeability and target engagement in enzymes like kinases or GPCRs .

- 3,4-Dimethoxyphenethyl vs. Aliphatic Chains (R2): The dimethoxyphenethyl group provides electron-rich aromatic interactions, crucial for binding to receptors with hydrophobic pockets.

- Halogenation vs. Methoxy Substitution:

Halogenated derivatives () exhibit higher metabolic stability due to reduced oxidative metabolism, whereas methoxy groups (as in ) enhance resonance stabilization and π-π stacking in aromatic binding sites .

Pharmacological Implications

- Kinase Inhibition:

Indole-acetamide derivatives are common in kinase inhibitors (e.g., CDK5/p25). The target compound’s piperidinyl group may mimic ATP’s adenine binding, while the dimethoxyphenethyl chain could occupy hydrophobic regions of the kinase pocket . - Solubility vs. Permeability Trade-offs: The target compound balances moderate logP (~3.5, estimated) with aqueous solubility from its polar acetamide and piperidine groups, whereas BF37374’s higher logP (~4.2) may limit solubility but enhance CNS penetration .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of piperidinyl-ethyl moiety) .

- HPLC : Purity assessment (>95%) using a reverse-phase column and UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Focus

Strategy :

Structural Modifications :

- Replace the 3,4-dimethoxyphenethyl group with fluorophenyl (see ) or nitro-substituted analogs to assess electronic effects .

- Vary the piperidinyl group (e.g., morpholine, pyrrolidine) to probe steric influences .

Assay Design :

- In vitro kinase inhibition : Screen against cancer targets (e.g., PI3K/AKT pathway) using ATP-competitive assays .

- Cellular uptake : Measure intracellular concentrations via LC-MS/MS in HEK-293 or HeLa cells .

Data Interpretation : Correlate logP (calculated via ChemDraw) with membrane permeability trends .

What mechanistic insights can be gained from studying hydrolysis pathways of the acetamide bond?

Q. Advanced Research Focus

- pH-Dependent Stability :

- At pH < 3, the acetamide bond hydrolyzes rapidly (t₁/₂ = 2 hrs), forming free indole and piperidinyl-ethyl fragments .

- Neutral/basic conditions (pH 7–9) enhance stability (t₁/₂ > 48 hrs) .

- Analytical Tools :

How should researchers address low reproducibility in biological assays involving this compound?

Advanced Research Focus

Common Pitfalls :

- Solubility Issues : Use DMSO stock solutions (10 mM) with <0.1% final concentration to avoid cytotoxicity .

- Metabolic Interference : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in cell-based assays .

Validation Protocol : - Dose-Response Curves : Perform triplicate IC₅₀ measurements (e.g., MTT assay) across 3–4 cell lines .

- Positive Controls : Compare with reference compounds (e.g., staurosporine for kinase inhibition) .

What computational methods are recommended for predicting binding modes with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7) or serotonin receptors .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability and ligand-protein hydrogen bonds .

Validation : Cross-check with experimental IC₅₀ data and mutagenesis studies (e.g., alanine scanning) .

How can researchers mitigate byproduct formation during the final coupling step?

Q. Basic Research Focus

- Byproduct Source : Competing N-alkylation of the indole NH vs. O-acylation .

- Mitigation Strategies :

What are the key differences in synthetic routes between this compound and structurally related analogs?

Q. Advanced Research Focus

- Core Modifications :

- replaces the indole with a pyridazinone core, requiring Pd-catalyzed cross-coupling .

- uses a fluorophenyl group, necessitating Buchwald-Hartwig amination .

- Yield Comparisons : Piperidinyl-ethyl analogs (this compound) show 10–15% higher yields than morpholine derivatives due to better nucleophilicity .

How should contradictory cytotoxicity data across cell lines be interpreted?

Q. Advanced Research Focus

- Factors Influencing Variability :

- Membrane transporter expression : Overexpression of ABCB1 in resistant lines reduces intracellular accumulation .

- Metabolic activation : Liver microsomal assays (e.g., human S9 fraction) can identify prodrug activation pathways .

Solution : Normalize data to cellular protein content (Bradford assay) and include apoptosis markers (e.g., Annexin V) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.